3-chloro-5-ethyl-1H-1,2,4-triazole
Description
3-Chloro-5-ethyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a chlorine atom at position 3 and an ethyl group at position 3. The molecular formula is C₄H₆ClN₃, with a molecular weight of 131.57 g/mol. The chlorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethyl group contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
3-chloro-5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBDSCDHVGFJOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39908-97-9 | |
| Record name | 3-chloro-5-ethyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-5-ethyl-1H-1,2,4-triazole can be synthesized through several methods:
Chlorination of 1,2,4-triazole: This method involves the reaction of 1,2,4-triazole with thionyl chloride in the presence of a solvent like chloroform or dichloromethane.
Cyclization of hydrazine derivatives: Another approach involves the cyclization of hydrazine derivatives with ethyl chloroformate, followed by chlorination using phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include 3-amino-5-ethyl-1H-1,2,4-triazole, 3-thio-5-ethyl-1H-1,2,4-triazole, etc.
Oxidation Products: Oxidized derivatives such as 3-chloro-5-ethyl-1,2,4-triazole oxides.
Reduction Products: Reduced derivatives like 3-chloro-5-ethyl-1,2,4-triazole amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
3-Chloro-5-ethyl-1H-1,2,4-triazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that triazole compounds exhibit significant antibacterial activity against a range of pathogens. For instance:
- Antibacterial Effects : Triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from triazoles have been reported to possess higher antibacterial activity compared to standard antibiotics like ciprofloxacin and vancomycin .
- Antifungal Properties : Triazoles are well-known antifungal agents, with applications in treating infections caused by fungi. Their mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Studies have demonstrated that certain triazole derivatives can inhibit cancer cell proliferation effectively. For example:
- Inhibition of Tumor Growth : Compounds containing the triazole scaffold have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against tumor cells .
Agricultural Applications
Fungicides and Herbicides
In agriculture, this compound has been explored as a potential fungicide and herbicide:
- Plant Protection : Triazole derivatives are utilized in crop protection due to their ability to inhibit fungal pathogens that affect plant health. This application is critical in maintaining agricultural productivity and ensuring food security .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical pathways. Notably:
- Synthetic Methods : The compound can be synthesized via reactions involving chloromethylation of triazole derivatives or through the use of specific reagents that facilitate the formation of the triazole ring structure .
Data Table: Biological Activities of this compound Derivatives
Case Studies
Case Study 1: Antibacterial Hybrid Development
A study demonstrated the synthesis of ciprofloxacin-triazole hybrids that exhibited enhanced antibacterial activity against MRSA compared to their parent compounds. The hybridization approach led to compounds with improved pharmacological profiles and lower MIC values than existing treatments .
Case Study 2: Anticancer Activity Assessment
In another investigation, a series of triazole derivatives were evaluated for their anticancer effects on human cancer cell lines. The results indicated that certain modifications on the triazole ring significantly enhanced their cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 3-chloro-5-ethyl-1H-1,2,4-triazole varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Enzyme Inhibition: It acts as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Chloro vs. Thione/Thiol : The chloro substituent enhances electrophilicity, making the compound suitable for nucleophilic substitution, whereas thione/thiol groups promote metal coordination (e.g., in Cu or Zn complexes) .
- Ethyl vs. Phenyl: The ethyl group improves solubility in non-polar solvents compared to phenyl, which increases π-π stacking but reduces solubility .
Physical and Chemical Properties
- Solubility : Ethyl-substituted triazoles (e.g., this compound) exhibit higher solubility in organic solvents (e.g., dichloromethane) than phenyl-substituted analogues due to reduced crystallinity .
- Hydrogen Bonding : Chloro and thiol derivatives form distinct hydrogen-bonding networks. For example, 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol forms N–H···S and S–H···N interactions, while chloro-ethyl analogues rely on weaker C–H···Cl interactions .
- Thermal Stability : Thione derivatives (e.g., 3-ethyl-1H-1,2,4-triazole-5(4H)-thione) decompose at higher temperatures (~250°C) compared to chloro derivatives (~200°C), attributed to stronger S···N interactions .
Research Findings and Contradictions
- Crystal Packing: Ethyl-substituted triazoles (e.g., 3-ethyl-1H-1,2,4-triazole-5(4H)-thione) adopt monoclinic (P2₁) crystal systems with interplanar spacing of ~5.09 Å, while phenyl analogues exhibit triclinic packing due to steric hindrance .
- Biological Activity : Some studies suggest chloro derivatives exhibit higher antimicrobial potency than thione analogues, while others report thiol derivatives as more effective against Gram-negative bacteria .
Biological Activity
3-Chloro-5-ethyl-1H-1,2,4-triazole is a member of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicine and agriculture due to its antifungal and antibacterial properties, as well as its role as an enzyme inhibitor.
Chemical Structure and Properties
The compound is characterized by a chlorine atom at the 3rd position and an ethyl group at the 5th position of the triazole ring. This unique structure contributes to its reactivity and biological activity, enabling interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 146.58 g/mol |
| Chemical Structure | Chemical Structure |
1,2,4-Triazoles like this compound interact with various biological targets through different mechanisms:
- Enzyme Inhibition: The chloromethyl group allows covalent bonding with nucleophilic sites on proteins or enzymes, modifying their activity. This mechanism is particularly relevant in medicinal chemistry for developing new drugs targeting specific enzymes involved in disease processes.
- Antifungal Activity: The compound exhibits significant antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This action disrupts membrane integrity and leads to cell death .
Antimicrobial Properties
Research indicates that this compound shows promising antibacterial and antifungal activities:
- Antibacterial Activity: Studies have demonstrated that derivatives of 1,2,4-triazoles possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: The compound's antifungal efficacy has been highlighted in various studies where it was found effective against pathogenic fungi such as Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity by inhibiting ergosterol biosynthesis .
Case Studies
Several case studies have illustrated the biological activity of triazole derivatives:
- Antifungal Efficacy Study: A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones in agar diffusion assays .
- Antibacterial Screening: Another research project focused on synthesizing new triazole derivatives and testing their antibacterial properties against a range of bacterial strains. The findings revealed that some derivatives showed higher antibacterial activity than standard antibiotics like ciprofloxacin .
Toxicity and Safety Profile
The toxicity of this compound has been assessed in various studies. While it exhibits potent biological activity, careful consideration of its safety profile is necessary for clinical applications. Research indicates that certain derivatives demonstrate low toxicity towards human cells while maintaining antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-5-ethyl-1H-1,2,4-triazole, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : React 3-amino-1,2,4-triazole with ethylating agents (e.g., ethyl bromide) followed by chlorination using POCl₃ or SOCl₂. Intermediate steps require reflux conditions and inert atmospheres to prevent side reactions .
- Heterocyclic cyclization : Use hydrazine derivatives and thiocarbazates under basic conditions (e.g., KOH/EtOH) to form the triazole core, followed by selective alkylation/chlorination .
- Purity optimization : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water mixtures). Validate purity via HPLC with UV detection at 254 nm, ensuring ≤0.1% impurity thresholds .
Q. How should researchers characterize the molecular structure of this compound?
- Methodology :
- Spectroscopy : Confirm functional groups via FT-IR (N–H stretch ~3400 cm⁻¹, C–Cl ~750 cm⁻¹) and ¹H/¹³C NMR (triazole ring protons at δ 7.5–8.5 ppm, ethyl CH₂ at δ 1.2–1.4 ppm) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 146.1) and fragmentation patterns .
- Elemental analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance) .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Hazard mitigation : Follow GHS guidelines for skin/eye protection (nitrile gloves, goggles) and respiratory safety (fume hoods, N95 masks). Avoid release into aquatic environments due to chronic toxicity (H411) .
- Spill management : Neutralize spills with activated carbon, collect in sealed containers, and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved?
- Methodology :
- X-ray crystallography : Use SHELXL (v.2018) for refinement, applying twin laws for non-merohedral twinning. Validate hydrogen bonding (N–H⋯N) via CrystalExplorer to resolve packing ambiguities .
- DFT calculations : Compare experimental bond lengths (C–Cl: 1.73 Å, C–N: 1.32 Å) with B3LYP/6-311+G(d,p) optimized geometries. Discrepancies >0.05 Å suggest lattice strain or solvent effects .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodology :
- Design of Experiments (DoE) : Apply Taguchi methods to optimize reaction parameters (e.g., temperature, solvent polarity). For chlorination steps, a 70–80°C range in PEG-400 increases yields by 15% .
- Catalysis : Use bleaching earth clay (pH 12.5) to accelerate nucleophilic substitutions, reducing reaction times from 6h to 1h .
Q. How does substitution at the triazole 5-position influence bioactivity?
- Methodology :
- Structure-activity relationships (SAR) : Synthesize analogs (e.g., 5-phenyl, 5-thiol) and test tyrosinase inhibition via mushroom tyrosinase assays (IC₅₀ values). 5-Chloro derivatives show 2× higher activity than methyl analogs .
- Docking studies : Use AutoDock Vina to model interactions with tyrosinase’s Cu²⁺ active site. Chlorine’s electronegativity enhances ligand-protein binding (ΔG = −8.2 kcal/mol) .
Q. What computational tools predict the compound’s environmental persistence?
- Methodology :
- QSAR modeling : Input SMILES (ClC1=NC(CC)=NN1) into EPI Suite™ to estimate biodegradation (BIOWIN3: 0.21) and bioaccumulation (log BCF: 1.8). High log P (2.3) suggests soil adsorption .
- Ecotoxicity assays : Perform Daphnia magna acute toxicity tests (48h LC₅₀: 12 mg/L) to validate in silico predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
